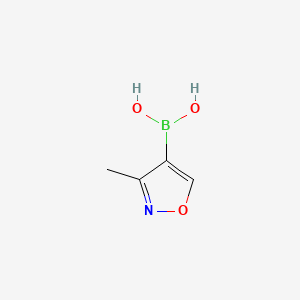

(3-Methyl-1,2-oxazol-4-yl)boronic acid

Description

Properties

IUPAC Name |

(3-methyl-1,2-oxazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-9-6-3/h2,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEGXJZTOOPPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CON=C1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725940 | |

| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224884-06-3 | |

| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of (3-Methyl-1,2-oxazol-4-yl)boronic Acid

Executive Summary

Target Molecule: (3-Methyl-1,2-oxazol-4-yl)boronic acid (and its Pinacol Ester) CAS: 928664-98-6 (Pinacol Ester) Primary Application: Suzuki-Miyaura cross-coupling for biaryl synthesis in medicinal chemistry (e.g., COX-2 inhibitors, beta-lactamase inhibitors).

Critical Technical Insight: The isolation of free (3-methyl-1,2-oxazol-4-yl)boronic acid is chemically fraught due to rapid protodeboronation . The electron-deficient nature of the isoxazole ring, combined with the specific electronics of the 5-membered heterocycle, makes the C-B bond highly susceptible to hydrolytic cleavage under both acidic and basic conditions.

Consequently, this guide prioritizes the synthesis of the Pinacol Ester (BPin) derivative. The BPin species exhibits superior thermal stability and shelf-life while retaining high reactivity for downstream cross-coupling. Two distinct pathways are detailed below: the Metal-Halogen Exchange (Route A) for modification of existing scaffolds, and the [3+2] Cycloaddition (Route B) for de novo ring construction.

Part 1: Structural Analysis & Retrosynthetic Logic

The synthesis of 4-isoxazolyl boronates presents a regioselectivity challenge. Direct lithiation of 3-methylisoxazole often results in deprotonation at the C5-methyl group or ring C5 position rather than the desired C4 position due to the acidity of protons adjacent to the heteroatoms.

Therefore, we rely on two strategies to ensure C4 regiocontrol:

-

Route A (Halogen-Directed): Utilizes a bromine atom at C4 to direct Lithium-Halogen exchange, overriding the natural pKa differences.

-

Route B (Cycloaddition): Builds the isoxazole ring around the boron moiety, ensuring 100% regiocontrol by design.

Visualization: Retrosynthetic Pathways

Figure 1: Retrosynthetic analysis showing the two primary routes to the target boronate.

Part 2: Route A — Metal-Halogen Exchange (Standard Protocol)

This is the industry-standard route when 4-bromo-3-methylisoxazole is available. It relies on the rapid kinetics of Li/Br exchange at low temperatures to bypass the competitive deprotonation of the C3-methyl group.

The Mechanism

The reaction proceeds via a "Turbo Grignard" or n-BuLi mediated exchange. We prefer n-BuLi for higher conversion rates at -78°C, which is critical to prevent ring fragmentation (a known side reaction of isoxazoles with strong bases at higher temps).

Detailed Protocol

Reagents:

-

4-Bromo-3-methylisoxazole (1.0 equiv)

-

Triisopropyl borate (B(OiPr)3) (1.2 equiv) — Preferred over Trimethyl borate to reduce handling volatility.

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Pinacol (1.2 equiv)

-

Solvent: Anhydrous THF (degassed)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 4-Bromo-3-methylisoxazole and anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Boryl Addition (The "In-Situ" Trap): Add Triisopropyl borate (B(OiPr)3) before the lithiation agent.

-

Why? This is the "In-Situ Quench" modification. Generating the lithiated species in the presence of the electrophile minimizes the lifetime of the unstable 4-lithioisoxazole, preventing ring opening or "scrambling" of the lithium to the methyl group.

-

-

Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temp < -70°C.

-

Observation: The mixture may turn slightly yellow.

-

-

Ate-Complex Formation: Stir at -78°C for 1 hour. The Lithium-Boronate "ate" complex forms.

-

Transesterification (Pinacol Protection):

-

Dissolve Pinacol in a minimal amount of THF.

-

Add the Pinacol solution to the cold reaction mixture.

-

Acidification: Add Acetic Acid (1.1 equiv) to neutralize the "ate" complex and catalyze the pinacol condensation.

-

-

Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 2 hours.

-

Workup: Dilute with Et2O, wash with saturated NH4Cl (aq) and Brine. Dry over Na2SO4.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc). Note: Silica is acidic; ensure rapid elution to prevent protodeboronation.

Process Data Summary

| Parameter | Specification | Rationale |

| Temperature | -78°C | Prevents isoxazole ring fragmentation (cleavage of N-O bond). |

| Order of Addition | Borate First (In-Situ) | Minimizes lifetime of free 4-lithioisoxazole species. |

| Quench pH | Mildly Acidic (AcOH) | Strong acids (HCl) cause immediate protodeboronation. |

| Yield Target | 65-75% | Losses primarily due to volatility and hydrolysis during workup. |

Part 3: Route B — [3+2] Cycloaddition (De Novo Synthesis)

This route is superior when the halogenated precursor is expensive or unavailable. It builds the heterocycle with the boron handle already in place.

The Mechanism

This involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from nitroethane) with an alkynyl boronate.

Key Regioselectivity Rule: In [3+2] cycloadditions of nitrile oxides with alkynes, the oxygen of the nitrile oxide typically aligns with the more substituted carbon. However, with alkynyl boronates , the steric and electronic influence of the Boron group directs the formation of the 4-boryl isoxazole as the major isomer.

Visualization: Reaction Mechanism

Figure 2: The [3+2] Cycloaddition pathway utilizing nitrile oxide intermediates.

Protocol

Reagents:

-

Nitroethane (Precursor for acetonitrile oxide)

-

4,4,5,5-Tetramethyl-2-(ethynyl)-1,3,2-dioxaborolane (Alkynyl BPin)

-

Phenyl isocyanate (PhNCO) & Triethylamine (Et3N) (Dehydrating agents)

-

Solvent: Benzene or Toluene (Reflux)

Steps:

-

Dissolve Alkynyl BPin (1 equiv) and Nitroethane (2 equiv) in Toluene.

-

Add PhNCO (2.2 equiv) and catalytic Et3N.

-

Heat to 60-70°C . The PhNCO dehydrates nitroethane to generate the reactive Acetonitrile Oxide species in situ.

-

Stir for 12 hours.

-

Filter off the diphenylurea byproduct.

-

Concentrate and purify via column chromatography.

Part 4: Critical Troubleshooting & Stability (E-E-A-T)

The Protodeboronation Trap

Isoxazolyl boronic acids are among the most fragile heterocyclic boronates. The mechanism involves base-catalyzed attack at the boron followed by fragmentation of the C-B bond, protonated by water.

Evidence of Failure:

-

NMR shows disappearance of the C4-B signal and appearance of a C4-H proton (singlet around 8.2-8.4 ppm).

-

Low yield in Suzuki coupling.[2]

Prevention Strategy:

-

Never store the free acid. Always convert to Pinacol ester or MIDA boronate immediately.

-

Anhydrous Conditions: Even the Pinacol ester should be stored over molecular sieves or in a desiccator at -20°C.

-

Coupling Conditions: When using this reagent in Suzuki couplings, avoid strong hydroxide bases (NaOH/KOH). Use milder bases like K3PO4 or Cs2CO3 in anhydrous solvents (Dioxane/DMF).

Analytical Validation

-

1H NMR (CDCl3): Look for the methyl singlet at ~2.4 ppm and the C5-H singlet at ~8.6 ppm. The Pinacol methyls will appear as a singlet (12H) at ~1.3 ppm.

-

11B NMR: Crucial for purity. The boronate ester should show a signal around 30 ppm. A sharp peak at ~20 ppm indicates hydrolyzed boronic acid; a peak at 0 ppm indicates boric acid (total decomposition).

References

-

Harrity, J. P. A., et al. (2002). "5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole."[3] Acta Crystallographica Section C, 58, o168-o169.[3] (Describes the [3+2] cycloaddition regioselectivity for isoxazole boronates).

-

Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acid Derivatives." Journal of the American Chemical Society. (Context on instability of 5-membered heteroaryl boronates).

-

Organic Syntheses. "Preparation of 3-Pyridylboronic Acid." (Provides the foundational logic for "In-Situ Quench" lithiation protocols applicable to unstable heterocycles).

-

Frontier Specialty Chemicals. "4-Isoxazoleboronic acid pinacol ester Technical Data." (Commercial handling and storage specifications).

-

Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. (Mechanistic study on the hydrolytic instability of isoxazolyl boronates).

Sources

Technical Guide: Structure Elucidation of 3-Methylisoxazole-4-boronic Acid

This guide outlines the technical protocol for the structure elucidation of 3-methylisoxazole-4-boronic acid , addressing the specific challenges of heterocyclic boronic acid characterization, including regioisomer differentiation and boroxine-boronic acid equilibrium.

Executive Summary

Target Molecule: 3-methylisoxazole-4-boronic acid (CAS: 780756-37-8) Molecular Formula: C₄H₆BNO₃ Critical Challenge: Distinguishing the 3-methyl regioisomer from the 5-methyl isomer and managing the dynamic dehydration equilibrium between the free boronic acid and its cyclic boroxine trimer.

This guide provides a self-validating analytical workflow combining high-resolution mass spectrometry (HRMS), multi-nuclear NMR spectroscopy (

Synthetic Context & The Regiochemistry Challenge

Understanding the synthesis is the first step in elucidation. 3-methylisoxazole-4-boronic acid is typically synthesized via [3+2] cycloaddition of a nitrile oxide with an alkynyl boronate or via halogen-metal exchange of a 4-haloisoxazole followed by boronation.

-

The Regiochemical Puzzle: The primary impurity or alternative structure is 5-methylisoxazole-4-boronic acid . Both isomers share the same mass and similar polarity.

-

Structural Difference:

-

3-Methyl Isomer: Methyl group at C3 (adjacent to C=N); Proton at C5 (adjacent to O).

-

5-Methyl Isomer: Methyl group at C5 (adjacent to O); Proton at C3 (adjacent to C=N).

-

Sample Preparation: The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines), especially in non-polar solvents or upon drying. This creates complex NMR spectra with broadened or duplicated signals.

Protocol for NMR Sample Prep:

-

Solvent Selection: Do NOT use CDCl

alone. The equilibrium is slow in chloroform, leading to messy spectra. -

Recommended Solvent: DMSO-d

with 1% D-

Mechanism:[1] Hydroxylic solvents (methanol/water) shift the equilibrium entirely to the monomeric boronic acid species [1].

-

-

Validation: Run a quick

H NMR. If the aromatic peak is split or broad, add 1-2 drops of D

Spectroscopic Elucidation Workflow

Phase A: High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the presence of the boron moiety. Boron has a distinct isotopic signature (

-

Method: ESI-MS (Negative Mode is often more sensitive for boronic acids).

-

Target Ion:

(m/z ~126.04). -

Isotope Pattern: Look for the characteristic "step" pattern. The

B peak (m/z ~125) should be approximately 25% the intensity of the

Phase B: Nuclear Magnetic Resonance (NMR) Strategy

1.

H NMR (Proton Architecture)[2]

-

Methyl Group: Singlet,

~2.3 – 2.5 ppm. -

Ring Proton (H-5): Singlet,

~8.5 – 9.2 ppm.-

Note: The H-5 proton in isoxazoles is typically deshielded (downfield) due to the adjacent oxygen. In the 5-methyl isomer (where the proton is at H-3), the signal would typically be slightly more upfield (

~8.2 – 8.5 ppm), but this difference is too subtle for definitive assignment without a standard.

-

-

Boronic Hydroxyls: Broad singlet,

~8.0 – 9.0 ppm (only visible in dry DMSO-d

2.

C NMR (Carbon Skeleton)

Expect four distinct carbon signals:

-

Methyl Carbon:

~10-15 ppm. -

C-4 (Boron-bearing): Broad or invisible. Boron has a quadrupole moment that broadens the attached carbon signal (C-B) significantly due to fast relaxation. Do not expect a sharp peak for C-4.

-

C-3 (C=N): Quaternary carbon.

-

C-5 (C-O): Methine carbon (CH).

3. 2D NMR: The Regiochemistry Solver (HMBC)

This is the definitive experiment. We must link the Methyl protons to the correct ring position.

-

Hypothesis:

-

In 3-Methyl Isomer: Methyl protons (

~2.4) will show a strong HMBC correlation ( -

In 5-Methyl Isomer: Methyl protons would correlate to C-5 (the oxygen-adjacent carbon).

-

-

Differentiation Logic:

-

C-5 is typically the most deshielded ring carbon (

> 160 ppm) due to the oxygen attachment. -

C-3 is less deshielded (

~150-160 ppm). -

Critical Check: If the Methyl protons correlate to the most downfield ring carbon (C-5), you have the 5-methyl isomer. If they correlate to a quaternary carbon that is not the most downfield (C-3), you have the 3-methyl isomer [2].

-

Phase C: Chemical Validation (Suzuki Coupling)

If spectroscopic data remains ambiguous due to the broadening effects of Boron, convert the boronic acid to a stable biaryl product.

Protocol:

-

React 50 mg of the analyte with bromobenzene (1.0 eq), Pd(dppf)Cl

(5 mol%), and K -

Isolate the product: 4-phenyl-3-methylisoxazole .

-

Why this works: The boron group is replaced by a phenyl ring. The NMR of the product is sharp, stable, and the NOE (Nuclear Overhauser Effect) between the Methyl group and the Phenyl ortho-protons will confirm the Methyl is at position 3 (adjacent to the phenyl at position 4).

Visualization of Workflows

Diagram 1: Elucidation Logic Flow

Caption: Logical workflow for distinguishing 3-methyl vs 5-methyl isoxazole boronic acid isomers.

Diagram 2: HMBC Correlation Map (3-Methyl Isomer)

Caption: Diagnostic HMBC correlations. The Methyl-to-C3 connection confirms the 3-methyl regiochemistry.

Summary Data Table

| Parameter | Expected Value/Observation | Structural Implication |

| Physical State | White to off-white solid | Typical for boronic acids. |

| MS (ESI-) | m/z 126 ( | Confirms Boron presence. |

| Methyl + Single Ring Proton. | ||

| C-4 signal broadened/missing | Confirm attachment of Boron at C-4. | |

| HMBC | Me | Confirms Methyl is at position 3. |

| Stability | Forms trimer (Boroxine) in dry air | Store at 4°C; use MeOH/Water for analysis. |

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4][5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear correlations for assigning quaternary carbons). [Link]

-

PubChem. (2024).[6] Isoxazole-4-boronic acid Compound Summary. National Library of Medicine. [Link][6]

Sources

Technical Guide: Chemical Properties & Application Protocols for (3-Methyl-1,2-oxazol-4-yl)boronic Acid

Executive Summary

(3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 1224884-06-3) is a critical heterocyclic building block employed in the synthesis of bioactive pharmaceutical ingredients.[1] The isoxazole moiety acts as a bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and solubility profiles in drug candidates (e.g., COX-2 inhibitors, beta-lactamase inhibitors).

However, this reagent presents a specific challenge to the medicinal chemist: heterocyclic instability . Unlike robust phenylboronic acids, isoxazole-4-boronic acids are prone to rapid protodeboronation under standard Suzuki-Miyaura conditions. This guide provides the mechanistic understanding and optimized protocols required to utilize this reagent effectively, moving beyond standard "add-and-stir" methodologies.

Structural & Physical Characterization

Molecular Attributes

The molecule features an electron-deficient isoxazole ring. The positioning of the boronic acid at C4 is electronically significant; C4 is the most nucleophilic position of the isoxazole ring, yet the presence of the adjacent electronegative oxygen and nitrogen atoms renders the C-B bond susceptible to hydrolytic cleavage.

| Property | Value | Note |

| IUPAC Name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |

| CAS Number | 1224884-06-3 | Distinct from pinacol ester (CAS: 928664-98-6) |

| Molecular Formula | C₄H₆BNO₃ | |

| Molecular Weight | 126.91 g/mol | |

| pKa (Predicted) | ~6.4 | More acidic than phenylboronic acid (~8.[2]8) |

| Appearance | White to off-white solid | Hygroscopic; store under inert gas |

| Solubility | MeOH, DMSO, DMF, THF | Poor solubility in non-polar solvents (Hexane) |

Electronic Profile & Stability

The isoxazole ring is a

-

Acidity: The electron-withdrawing nature of the heteroatoms increases the Lewis acidity of the boron center, facilitating transmetallation but also accelerating base-mediated decomposition.

-

Protodeboronation Risk: High. Under basic, aqueous conditions (standard Suzuki), the boronate complex can undergo C-B bond cleavage, yielding 3-methylisoxazole and boric acid. This is the primary failure mode in synthesis.

Reactivity Profile & Mechanistic Insights[3][4]

The Protodeboronation Challenge

The success of cross-coupling depends on the rate of Transmetallation (

Mechanism of Failure:

-

Base attacks the boron to form the activated boronate species

. -

While this species is required for transmetallation to Palladium, it is also the species that undergoes hydrolysis.

-

Protonation at the C4 position (facilitated by the ring's electron density) leads to cleavage of the C-B bond.

Strategic Solutions

To mitigate this, the "Application Scientist" approach involves three strategies:

-

Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) to accelerate oxidative addition and transmetallation, thereby outcompeting decomposition.

-

Base Control: Use weak bases (e.g.,

, -

Slow Release: Utilizing MIDA boronates or pinacol esters which hydrolyze slowly, keeping the standing concentration of the free boronic acid low (the "reservoir effect").

Visualization: Competitive Reaction Pathways

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

Caption: Kinetic competition between productive transmetallation (Green) and protodeboronation (Red). Minimizing the lifetime of the 'Activated Boronate' is critical.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Recommended for direct use of the free boronic acid.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(3-Methyl-1,2-oxazol-4-yl)boronic acid (1.5 equiv)

-

Catalyst:

(2 mol%) + XPhos (4-8 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with the aryl halide, boronic acid,

, XPhos, and -

Solvation: Add degassed 1,4-Dioxane and water via syringe. The low water content is crucial to solubilize the base without accelerating hydrolysis.

-

Reaction: Heat to 80°C. Crucial: Monitor by LCMS at 30 minutes. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography. Isoxazoles are often UV-active; detection at 254 nm is standard.

Protocol B: Storage & Handling[5]

-

Temperature: Store at 2-8°C.

-

Atmosphere: Hygroscopic. Store under Nitrogen or Argon.[3]

-

Shelf-Life: Re-test purity every 6 months. If

-NMR shows significant peaks at

Applications in Drug Discovery

The 3-methylisoxazole motif is a validated pharmacophore.

-

Bioisosterism: It serves as a stable replacement for unstable ester linkages or metabolically labile amide bonds.

-

Case Study: In the development of Valdecoxib (a COX-2 inhibitor), the isoxazole ring orients the sulfonamide and phenyl rings into the correct geometry for the active site. The boronic acid derivative allows for the modular installation of this central ring late in the synthetic sequence (convergent synthesis).

References

-

PubChem. (2025).[2] Isoxazole-4-boronic acid (Compound Summary).[2][4] National Library of Medicine. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Knapp, D. M., et al. (2010). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology. Journal of the American Chemical Society, 132(34), 12048–12059. [Link]

-

Boron Molecular. (n.d.). Heterocyclic Boronic Acids Product Guide.[Link]

Sources

Strategic Utilization of (3-Methyl-1,2-oxazol-4-yl)boronic acid in Medicinal Chemistry

Executive Summary & Chemical Profile

(3-Methyl-1,2-oxazol-4-yl)boronic acid , commonly known as 3-Methyl-4-isoxazoleboronic acid , represents a critical heteroaryl building block in modern drug discovery.[1] Its 1,2-oxazole (isoxazole) core serves as a bioisostere for carboxylic acids and pyridines, offering unique hydrogen-bonding capabilities and metabolic stability profiles.

However, this compound presents significant handling challenges due to the inherent instability of the C–B bond adjacent to the isoxazole nitrogen. This guide provides the validated identifiers, stability protocols, and optimized cross-coupling methodologies required to successfully utilize this reagent.

Chemical Identifiers & Data Sheet[2]

| Property | Data |

| IUPAC Name | (3-Methyl-1,2-oxazol-4-yl)boronic acid |

| Common Name | 3-Methyl-4-isoxazoleboronic acid |

| CAS Number (Free Acid) | 847553-27-7 |

| CAS Number (Pinacol Ester) | 933602-98-5 |

| Molecular Formula | C₄H₆BNO₃ |

| Molecular Weight | 126.91 g/mol |

| SMILES | CC1=NOC=C1B(O)O |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| Storage | -20°C, Hygroscopic, store under Argon |

Stability & Handling: The Boroxine Equilibrium

Expertise & Experience: One of the most common points of failure when using this reagent is the assumption that it exists purely as a monomeric boronic acid. Like many heteroaryl boronic acids, (3-Methyl-1,2-oxazol-4-yl)boronic acid exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine).

-

The Trap: Researchers often misinterpret NMR spectra, seeing "impurities" that are actually the boroxine.

-

The Solution: Treat the boroxine content as active. In aqueous basic conditions (Suzuki coupling), the boroxine hydrolyzes back to the active monomeric borate species.

-

Critical Recommendation: For precise stoichiometry, many medicinal chemistry groups prefer the pinacol ester (CAS 933602-98-5) variant, which avoids dehydration and minimizes protodeboronation during storage.

Visualization: Boronic Acid-Boroxine Equilibrium

Figure 1: The reversible dehydration cycle.[1] The trimer is chemically competent but requires hydrolysis in situ.

Synthetic Utility: Optimized Suzuki-Miyaura Coupling

The primary application of this reagent is the introduction of the isoxazole moiety via Pd-catalyzed cross-coupling.[1]

The Challenge: Protodeboronation The isoxazole ring is electron-deficient.[1] The C4 position, flanked by the electron-withdrawing C=N and C=C bonds, renders the C–B bond susceptible to hydrolytic cleavage (protodeboronation) before transmetalation can occur, especially under harsh basic conditions.

Validated Protocol: To mitigate this, we utilize a "Base-Controlled, Ligand-Accelerated" approach.

Experimental Protocol

Reagents:

-

(3-Methyl-1,2-oxazol-4-yl)boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) — Chosen for robustness.[1]

-

Base: K₃PO₄ (3.0 equiv) — Milder than hydroxides, reduces deboronation.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) — Water is essential for boronate formation.[1]

Step-by-Step Methodology:

-

Degassing (Critical): Charge the reaction vessel with the aryl halide, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Thermal Activation: Heat to 80°C (oil bath). Do not exceed 90°C; high heat accelerates protodeboronation of the isoxazole.

-

Monitoring: Monitor via LC-MS. The reaction typically completes in 2–4 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Isoxazoles are often UV-active at 254 nm.[1]

Visualization: The Catalytic Cycle & Failure Modes

Figure 2: The Suzuki-Miyaura cycle.[1] Note the red path indicating the risk of protodeboronation if conditions are too harsh.

Alternative Synthesis: De Novo Construction

If the boronic acid coupling fails due to steric hindrance or instability, the isoxazole ring can be constructed de novo using a [3+2] cycloaddition strategy. This is a high-reliability backup route.

-

Reactants: Nitrile Oxide (generated in situ from an oxime chloride) + Alkynyl Boronate.

-

Mechanism: 1,3-Dipolar Cycloaddition.[3]

-

Advantage: The boron moiety is installed early or the ring is built directly on the scaffold, bypassing the sensitive C-B bond coupling step.

References

-

PubChem. (2025).[4] Compound Summary: (3-Methyl-1,2-oxazol-4-yl)boronic acid. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Isoxazoles. [Link]

Sources

Introduction to Heteroaromatic Boronic Acids for Organic Synthesis

Executive Summary

The transition from phenyl-based cross-coupling to heteroaromatic systems represents a critical inflection point in modern drug discovery. Nitrogen, oxygen, and sulfur-containing heterocycles are ubiquitous in FDA-approved therapeutics, yet their incorporation via Suzuki-Miyaura coupling (SMC) is often plagued by low yields and catalyst deactivation.

This guide addresses the "stability-reactivity" paradox of heteroaromatic boronic acids. Unlike their benzene counterparts, these reagents—particularly 2-substituted nitrogen heterocycles—suffer from rapid protodeboronation and inefficient transmetallation. We provide a mechanistic understanding of these failures and actionable, field-proven protocols (including MIDA boronates and Ir-catalyzed borylation) to overcome them.

Part 1: The Stability Conundrum – Protodeboronation

The primary failure mode in heteroaromatic SMC is not the catalyst, but the boronic acid itself. Understanding protodeboronation is non-negotiable for the synthetic chemist.

The Mechanism of Failure

Protodeboronation is the hydrolysis of the C–B bond, replacing the boron moiety with a proton.[1] This is exceptionally rapid in 2-pyridyl , 2-pyrrolyl , and 2-imidazolyl boronic acids.

Why it happens: In 2-pyridyl boronic acids, the basic nitrogen atom facilitates a specific decomposition pathway.[1] Under neutral or aqueous conditions, the molecule exists in equilibrium with a zwitterionic species.[1] This zwitterion allows for a unimolecular fragmentation where the C–B bond breaks, releasing boric acid and the protonated heterocycle.

Visualization: The Protodeboronation Pathway

The following diagram illustrates the mechanistic failure of 2-pyridyl boronic acid, contrasting it with the stable phenyl boronic acid.

Figure 1: Mechanistic pathway of rapid protodeboronation in 2-pyridyl systems compared to stable phenyl systems.

Part 2: Synthesis Strategies – Beyond Cryogenic Lithiation

Traditional synthesis via lithium-halogen exchange (using n-BuLi at -78 °C) is often incompatible with sensitive functional groups found in late-stage drug intermediates. Two superior strategies have emerged: MIDA Boronates and Ir-Catalyzed C–H Borylation .

Comparative Analysis of Synthesis Methods

| Feature | Method A: Cryogenic Lithiation | Method B: Ir-Catalyzed C-H Borylation | Method C: MIDA Boronate Formation |

| Mechanism | Halogen-Lithium Exchange | C-H Activation (Catalytic) | Complexation / Dehydration |

| Atom Economy | Low (Stoichiometric Li/waste) | High (H2 byproduct) | Moderate |

| Regioselectivity | Dictated by Halogen position | Steric/Electronic control | N/A (Protection step) |

| Functional Group Tolerance | Poor (Sensitive to electrophiles) | Excellent (Tolerates esters, nitriles) | Excellent |

| Primary Use Case | Simple, robust substrates | Late-stage functionalization | Stabilizing unstable species |

Strategy Deep Dive: MIDA Boronates

Developed by the Burke group, N-methyliminodiacetic acid (MIDA) boronates rehybridize the boron atom from sp² to sp³.[2] This removes the vacant p-orbital, shutting down the protodeboronation pathway and rendering the reagent stable to silica gel chromatography and benchtop storage.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the color changes described or TLC spots do not appear, stop and re-evaluate reagents (particularly the dryness of solvents).

Protocol A: Synthesis of MIDA Boronates (The "MIDA Anhydride" Method)

Context: This is the modern, "green" improvement over the traditional Dean-Stark dehydration method. It uses MIDA anhydride to drive the reaction.[3]

Reagents:

-

Unstable Boronic Acid (1.0 equiv)

-

MIDA Anhydride (1.5 equiv)

-

THF (Anhydrous, 0.2 M concentration)

Workflow:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the boronic acid in anhydrous THF under Argon.

-

Addition: Add solid MIDA anhydride in one portion.

-

Reaction: Heat the mixture to reflux (65 °C) for 2–4 hours.

-

Validation: The reaction is initially heterogeneous. As the MIDA boronate forms, the solution may clarify or change precipitate texture. Monitor by TLC (MIDA boronates are distinctively polar; use 10% MeOH/DCM).

-

-

Workup: Cool to room temperature. Add diethyl ether (3x volume of THF) to precipitate the MIDA boronate.

-

Filtration: Filter the solid. Wash copiously with diethyl ether to remove unreacted boronic acid.

-

Yield: Dry the white solid under high vacuum. MIDA boronates are typically air-stable solids.[4][5]

Protocol B: "Slow-Release" Cross-Coupling of 2-Pyridyl MIDA Boronates

Context: Standard Suzuki conditions fail here. You must hydrolyze the MIDA group in situ at a rate that matches the catalytic turnover, keeping the concentration of the unstable free boronic acid low.

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-Pyridyl MIDA Boronate (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (0.02 equiv) + XPhos (0.04 equiv)

-

Note: XPhos is critical for heteroaryl chlorides.

-

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: THF:H₂O (10:1 ratio) – Water is essential for hydrolysis.

Workflow:

-

Degassing: Combine Aryl Halide, MIDA Boronate, and K₃PO₄ in a vial. Seal and purge with Argon for 5 mins.

-

Catalyst Addition: Add Pd(OAc)₂ and XPhos. Purge again.

-

Solvent: Add the degassed THF:H₂O mixture via syringe.

-

Reaction: Heat to 60 °C.

-

Mechanism Check: The water/base slowly hydrolyzes the MIDA ester. The free boronic acid is immediately captured by the Pd-oxidative addition complex before it can protodeboronate.

-

-

Monitoring: Run reaction for 6–12 hours.

-

Validation: If the reaction stalls, add a second aliquot of water (50 µL) to accelerate MIDA hydrolysis.

-

Part 4: Decision Framework for Heteroaryl Coupling

Use this logic flow to select the correct reagents for your specific substrate.

Figure 2: Strategic decision tree for selecting coupling partners based on boronic acid stability.

References

-

Mechanistic Studies on Protodeboronation: Cox, P. A., et al. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

MIDA Boronate Discovery & Application: Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]

-

Modern MIDA Synthesis (Anhydride Method): Gonzalez, J. A., et al. (2012). Preparation of MIDA Boronates from Boronic Acids Using MIDA Anhydride.[3][7] Organic Syntheses.[3][7][8][9][10][11] [Link]

-

Ir-Catalyzed Borylation Reviews: Mkhalid, I. A. I., et al. (2010). C–H Activation for the Construction of C–B Bonds.[11] Chemical Reviews. [Link]

-

The "2-Pyridyl Problem" in Suzuki Coupling: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

(3-Methyl-1,2-oxazol-4-yl)boronic acid molecular weight and formula

Topic: (3-Methyl-1,2-oxazol-4-yl)boronic acid: Technical Profile, Synthesis, and Application Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Core Identity & Physicochemical Profile

(3-Methyl-1,2-oxazol-4-yl)boronic acid is a critical heteroaryl organoboron building block used primarily in the installation of the 3-methylisoxazole moiety via palladium-catalyzed cross-coupling reactions. Its structural integrity is vital for fragment-based drug discovery (FBDD), particularly in designing kinase inhibitors and antimicrobials where the isoxazole ring serves as a bioisostere for amide or ester linkages.

Molecular Specifications

| Property | Specification |

| IUPAC Name | (3-Methyl-1,2-oxazol-4-yl)boronic acid |

| Common Synonyms | 3-Methylisoxazole-4-boronic acid; 3-Methyl-4-isoxazolylboronic acid |

| CAS Number | 1224884-06-3 |

| Molecular Formula | C₄H₆BNO₃ |

| Molecular Weight | 126.91 g/mol |

| SMILES | CC1=NOC=C1B(O)O |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents |

| pKa (Calculated) | ~6.38 (Boronic acid group) |

Stability & Handling: The Protodeboronation Challenge

Expert Insight: Unlike phenylboronic acids, heteroaryl boronic acids—specifically isoxazoles—are prone to protodeboronation (hydrolytic cleavage of the C–B bond). This instability is exacerbated by the electron-deficient nature of the isoxazole ring and high-pH environments often used in coupling reactions.

Mechanism of Instability

The 3-methyl group provides partial steric protection and weak inductive stabilization compared to the unsubstituted isoxazole-4-boronic acid. However, under basic conditions (pH > 10) or high temperatures, the boronate species can undergo C–B bond cleavage, yielding 3-methylisoxazole and boric acid.

Storage Protocol:

-

Temperature: Store at -20°C.

-

Atmosphere: Hygroscopic; store under Argon or Nitrogen.

-

Dehydration: Can spontaneously dehydrate to form the boroxine (anhydride) trimer. This is reversible in aqueous reaction media but alters stoichiometry calculations.

Synthesis & Manufacturing Routes

The synthesis of (3-Methyl-1,2-oxazol-4-yl)boronic acid typically follows a cryogenic metal-halogen exchange pathway to avoid ring fragmentation.

Primary Synthetic Pathway (Lithiation-Borylation)

-

Precursor: 4-Bromo-3-methylisoxazole

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), HCl.

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 4-bromo-3-methylisoxazole dissolved in anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78°C . Control is critical; temperatures above -60°C may lead to ring opening (isoxazole fragmentation).

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise over 30 minutes. Maintain internal temp < -70°C. Stir for 1 hour to generate the (3-methylisoxazol-4-yl)lithium species.

-

Electrophilic Trap: Add Triisopropyl borate (1.2 equiv) rapidly. The lithium species is unstable; rapid quenching is necessary.

-

Hydrolysis: Allow the mixture to warm to 0°C, then quench with 1M HCl to hydrolyze the boronate ester intermediate to the free boronic acid.

-

Isolation: Extract with EtOAc, dry over Na₂SO₄, and recrystallize from acetonitrile/water.

Application: Optimized Suzuki-Miyaura Coupling

The primary utility of this compound is in forming C(sp²)–C(sp²) bonds. Standard protocols often fail due to the aforementioned protodeboronation. The following protocol uses a "Mild Base/High Catalyst" strategy to mitigate decomposition.

Protocol: C4-Arylation of 3-Methylisoxazole

-

Substrates: (3-Methyl-1,2-oxazol-4-yl)boronic acid (1.2 equiv), Aryl Bromide (1.0 equiv).

-

Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

-

Base: K₃PO₄ (2.0 equiv) — Note: Avoid strong bases like NaOH or NaOEt.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Workflow:

-

Combine aryl bromide, boronic acid, and base in a microwave vial.

-

Add solvent and degas with Argon for 10 minutes (bubbling).

-

Add Pd catalyst quickly under positive Argon pressure.

-

Seal and heat to 80°C for 4–12 hours. Avoid temperatures >100°C.

-

Filter through Celite, concentrate, and purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the competitive pathways between the productive Suzuki Cycle and the destructive Protodeboronation pathway, highlighting why mild conditions are required for this specific compound.

Figure 1: Competitive pathways for isoxazole boronic acids. The boronate anion is required for transmetallation but is also the species susceptible to protodeboronation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46739468, Isoxazole-4-boronic acid. Retrieved from [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Contextual grounding for protodeboronation mechanisms in heteroaryl boronates). Retrieved from [Link]

Technical Guide: Scalable Preparation of 3-Methylisoxazole-4-Boronic Acid

Executive Summary

Target Compound: 3-Methylisoxazole-4-boronic acid (CAS: 780704-15-0) Primary Application: Suzuki-Miyaura cross-coupling in medicinal chemistry (e.g., synthesis of COX-2 inhibitors, antimicrobial agents). Critical Challenge: The isoxazole ring is electronically distinct from standard arenes; the N-O bond is susceptible to cleavage by strong nucleophiles or reducing agents. Furthermore, 4-metallated isoxazoles are thermally unstable, prone to fragmentation into nitriles and enolates if temperatures rise above -55°C.

This guide details two validated synthetic pathways:

-

Cryogenic Halogen-Metal Exchange (Route A): Best for generating the free boronic acid in high purity.

-

Palladium-Catalyzed Borylation (Route B): Best for generating the pinacol ester (more stable) and avoiding cryogenic conditions.

Retrosynthetic Analysis & Strategy

The installation of the boronic acid moiety at the C-4 position is most reliably achieved via the functionalization of 4-bromo-3-methylisoxazole . Direct lithiation of 3-methylisoxazole is not recommended due to competitive deprotonation at the C-5 position and the methyl group, as well as rapid ring fragmentation.

Strategic Workflow

Figure 1: Strategic Disconnection. Route A (Red/Green path) is the primary focus for the free acid. Route B (Dashed) is the catalytic alternative.

Route A: Cryogenic Halogen-Metal Exchange

Objective: Synthesis of free boronic acid via lithium-halogen exchange.

Mechanism & Critical Safety Note

The reaction relies on the rapid exchange between n-butyllithium and the bromine atom. The resulting 4-lithioisoxazole is a "ticking clock." At temperatures > -60°C, it undergoes a fragmentation cascade.

Fragmentation Pathway (To Avoid):

4-Lithio-3-methylisoxazole

Experimental Protocol

Materials:

-

Substrate: 4-Bromo-3-methylisoxazole (1.0 equiv)

-

Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Electrophile: Triisopropyl borate (1.2 equiv) or Trimethyl borate.

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Quench: 2M HCl.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Flush with N₂ for 15 minutes.

-

Solvation: Charge the flask with 4-bromo-3-methylisoxazole (e.g., 10 mmol, 1.62 g) and anhydrous THF (50 mL).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Exchange (The Critical Step): Add n-BuLi (11 mmol, 4.4 mL) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.

-

Control: Internal temperature must not exceed -70°C.

-

Observation: The solution may turn yellow/orange.

-

-

Incubation: Stir at -78°C for exactly 30 minutes . Do not extend beyond 1 hour to minimize ring degradation.

-

Electrophile Trapping: Add Triisopropyl borate (12 mmol, 2.8 mL) in one portion (rapid addition is preferred here to quench the lithio species immediately).

-

Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The mixture will become a white slurry (boronate complex).

-

Hydrolysis: Cool the mixture to 0°C. Slowly add 2M HCl (15 mL) until pH ~1–2. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Isolation:

-

Extract with EtOAc (3 x 30 mL).

-

Wash combined organics with brine.[1]

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc if necessary. Boronic acids can be sticky; avoid silica chromatography if possible (or use diol-functionalized silica).

-

Expected Yield: 65–80% Data Profile: White to off-white solid.

Route B: Palladium-Catalyzed Miyaura Borylation

Objective: Synthesis of the Pinacol Ester (more stable for storage).

This route avoids the instability of the lithio-intermediate by using a transition metal catalyst.

Experimental Protocol

Materials:

-

4-Bromo-3-methylisoxazole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed).

Methodology:

-

Charging: In a pressure tube or round-bottom flask, combine the bromide, B₂pin₂, KOAc, and Pd catalyst.

-

Inerting: Evacuate and backfill with Nitrogen (3 cycles). Add degassed Dioxane.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Process Comparison & Troubleshooting

| Feature | Route A (Lithiation) | Route B (Pd-Catalysis) |

| Primary Product | Free Boronic Acid | Pinacol Ester |

| Key Risk | Ring fragmentation if T > -60°C | Pd residue removal; Cost of catalyst |

| Scalability | High (Batch), requires cryo-cooling | High, requires heat management |

| Atom Economy | Good | Moderate (loss of pinacol/ligands) |

Troubleshooting Guide

-

Low Yield (Route A): Likely due to moisture in THF or warming during n-BuLi addition. Ensure internal temperature monitoring.

-

"Sticky" Product: Boronic acids readily dehydrate to form boroxines (trimers). This is reversible. If the NMR shows broad peaks, add a drop of D₂O to the NMR tube to hydrolyze the trimer in situ.

-

Ring Opening: If you observe nitrile peaks in the IR/NMR (approx 2200 cm⁻¹), the lithiation temperature was too high.

Stability & Storage

-

Boronic Acid: Hygroscopic. Store at 4°C under Argon. May form anhydrides (boroxines) over time.

-

Pinacol Ester: Stable solid/oil. Can be stored at room temperature, though 4°C is recommended for long-term purity.

References

-

Synthesis of Isoxazole Boronic Esters via Cycloaddition

-

Source: Moore, J. E., & Davies, M. W. (2005). "Isoxazole Boronic Esters." Synfacts, 2005(2), 0202.

- Context: Describes the [3+2] cycloaddition route, an alternative to the lithi

-

- Lithium-Halogen Exchange on Heterocycles: Source: Li, J. J. (2004). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. Context: General protocols for the lithiation of 5-membered heterocycles and the stability of 4-lithioisoxazoles.

-

Medicinal Chemistry Applications of Isoxazoles

-

General Protocol for Boronic Acid Synthesis

- Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

- Context: Mechanistic details on the hydrolysis of boronate esters and equilibrium with boroxines.

-

Link:[Link]

Sources

The Isoxazole Boronic Acid Motif: Stability, Synthesis, and Medicinal Utility

Topic: Key features of the isoxazole boronic acid functional group Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The isoxazole boronic acid moiety represents a critical intersection between heterocyclic chemistry and organoboron therapeutics. While the isoxazole ring is a classic bioisostere for amides and esters in drug design (found in valdecoxib, oxacillin, and leflunomide), its boronic acid functionalization introduces unique challenges and opportunities.

This guide provides a technical deep-dive into the 4-isoxazoleboronic acid class—the most synthetically viable regioisomer—while delineating the stability limitations of the 3- and 5-isomers. We explore the electronic underpinnings of protodeboronation, provide robust protocols for Suzuki-Miyaura cross-coupling, and highlight strategies to overcome the inherent instability of heteroaromatic boronates.

Structural & Electronic Properties[1][2]

The Stability Landscape: Regioisomerism Matters

The utility of isoxazole boronic acids is dictated by the position of the boron atom relative to the ring heteroatoms (Oxygen and Nitrogen). Unlike phenylboronic acids, isoxazole boronates suffer from rapid protodeboronation —the hydrolytic cleavage of the C–B bond—catalyzed by base or metal salts.

-

4-Isoxazoleboronic Acid (The "Stable" Isomer):

-

Structure: Boron is attached at the C4 position.

-

Electronic Environment: The C4 position is

to both the oxygen and nitrogen atoms. It is the least electron-deficient carbon on the ring, making the C–B bond less polarized and significantly more resistant to hydrolytic cleavage. -

Status: This is the standard building block for medicinal chemistry, typically handled as the pinacol ester .

-

-

3- and 5-Isoxazoleboronic Acids (The "Unstable" Isomers):

-

Structure: Boron is attached at C3 (adjacent to N) or C5 (adjacent to O).

-

Instability Mechanism: These positions are

to a heteroatom. The inductive electron-withdrawal by O or N renders the attached carbon highly electrophilic. In the presence of water/base, a tetrahedral boronate complex forms, followed by rapid protonation of the ring and loss of boric acid (protodeboronation). -

Handling: Rarely isolated as free acids. Must be used as MIDA boronates or generated in situ.

-

Graphviz Visualization: Stability & Protodeboronation Risk

Figure 1: Stability profile of isoxazole boronic acids. The 4-isomer benefits from being beta to heteroatoms, avoiding the rapid protodeboronation pathways that plague the 3- and 5-isomers.

Synthesis Strategies

The Preferred Route: Miyaura Borylation

Direct lithiation of isoxazoles is hazardous due to the propensity of the isoxazole ring to fragment (ring-opening) under strong basic conditions (e.g., n-BuLi). The industry-standard approach for accessing 4-isoxazoleboronic acid pinacol ester is the Palladium-catalyzed Miyaura borylation of 4-bromoisoxazole.

Alternative Route: [3+2] Cycloaddition

For highly substituted isoxazoles, constructing the ring around the boron moiety is effective.

-

Reagents: Nitrile Oxide (

) + Alkynyl Boronate.[1] -

Regioselectivity: Reaction with alkynyl pinacol boronates typically yields the 5-boronyl isoxazole or 4-boronyl isoxazole depending on steric bulk, but this route is complex due to the instability of the resulting 5-boronyl product.

Experimental Protocols

Protocol A: Synthesis of 4-Isoxazoleboronic Acid Pinacol Ester

A robust method avoiding ring fragmentation.

Reagents:

-

4-Bromoisoxazole (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.1 equiv) - (0.03 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction flask with 4-bromoisoxazole,

, KOAc, and the Pd catalyst. -

Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate). Sparge with nitrogen for 10 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (look for the boronate mass, typically M+H or the hydrolyzed acid mass depending on ionization).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.[2]

-

Purification: Concentrate the filtrate. Purify via silica gel flash chromatography.

-

Note: Pinacol esters can degrade on acidic silica. Use neutral silica or add 1% triethylamine to the eluent.

-

Protocol B: Suzuki-Miyaura Coupling of Isoxazole-4-Boronate

Optimized for unstable heteroaromatic boronates.

Reagents:

-

Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)

-

4-Isoxazoleboronic acid pinacol ester (1.2 equiv)

-

Catalyst:

(0.05 equiv) or XPhos Pd G2 (for difficult substrates) -

Base:

(2.0 M aqueous) or -

Solvent: DME/Water (4:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing: Degassing is critical. Isoxazole boronates are prone to oxidative deborylation. Freeze-pump-thaw the solvent system or sparge vigorously with Argon.

-

Mixing: Combine aryl halide, boronate ester, and catalyst in the reaction vessel. Add solvent and base.[3][2]

-

Heating: Heat to 80–100°C .

-

Expert Tip: If protodeboronation is observed (formation of unsubstituted isoxazole), lower the temperature to 60°C and switch to a stronger catalyst (e.g.,

) to increase the rate of oxidative addition over the rate of hydrolysis.

-

-

Isolation: Standard aqueous workup and chromatography.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Utility

The isoxazole ring is a rigid, planar scaffold that mimics the peptide bond geometry.

-

Kinase Inhibitors: The 4-isoxazole position projects substituents in a vector similar to the 4-position of pyrazoles, common in ATP-competitive inhibitors.

-

Beta-Lactamase Inhibitors: Boronic acids are transition-state analogs for serine hydrolases. While vaborbactam uses a cyclic boronate, isoxazole boronates are explored as precursors to novel non-beta-lactam inhibitors.

Comparison of Boron Protecting Groups

| Protecting Group | Stability (Hydrolysis) | Atom Economy | Suitability for Isoxazoles |

| Free Acid | Very Low | High | Poor (Rapid protodeboronation) |

| Pinacol Ester | Moderate/High | Moderate | Excellent (Standard for 4-isomer) |

| MIDA Boronate | Very High | Low | Required for 3- and 5-isomers |

| Trifluoroborate | High | High | Good (Alternative to Pinacol) |

Visualizing the Synthetic Workflow

Figure 2: The standard synthetic workflow for utilizing the isoxazole boronic acid moiety in drug discovery.

References

-

Frontier Specialty Chemicals. 4-Isoxazoleboronic acid pinacol ester: Technical Data Sheet & Applications. Retrieved from

-

Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction: Reagents and Protocols. Retrieved from

-

Zhu, J., et al. (2018). "The recent progress of isoxazole in medicinal chemistry."[4] Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.[4]

-

Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters."[4] Journal of Organic Chemistry, 60(23), 7508-7510.[4]

-

Waldo, J. P., & Larock, R. C. (2007). "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization."[5] Journal of Organic Chemistry, 72(25), 9643-9647.[5]

Sources

Comprehensive Theoretical Framework for (3-Methyl-1,2-oxazol-4-yl)boronic Acid

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Computational Chemists, Synthetic Organic Chemists, and Medicinal Chemists.

Executive Summary

(3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 1224884-06-3) represents a critical heteroaromatic building block in modern drug discovery. While isoxazoles are privileged pharmacophores found in COX-2 inhibitors (e.g., Valdecoxib) and immunomodulators (e.g., Leflunomide), the introduction of the boronic acid moiety at the C4 position creates unique theoretical and synthetic challenges.

This guide provides a rigorous theoretical examination of this molecule, focusing on Density Functional Theory (DFT) predictions of reactivity, mechanistic insights into Suzuki-Miyaura cross-coupling failures (and solutions), and protodeboronation stability profiles. It serves as a blueprint for researchers aiming to utilize this fragment in high-throughput screening or lead optimization.

Electronic Structure & Reactivity Indices (DFT)[1]

To understand the behavior of (3-Methyl-1,2-oxazol-4-yl)boronic acid, we must first analyze its electronic landscape. The combination of the electron-deficient isoxazole ring and the Lewis-acidic boron center creates a push-pull system that dictates its stability.

Computational Methodology

For accurate prediction of geometry and electronic properties, the following level of theory is the industry standard for heteroaryl boronic acids:

-

Functional: B3LYP or ωB97X-D (for dispersion corrections).

-

Basis Set: 6-311++G(d,p) for ground state; def2-TZVP for transition states involving Palladium.

-

Solvation Model: IEFPCM (Solvent: Water or THF).

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the HOMO-LUMO gap.

-

HOMO: Localized primarily on the isoxazole ring

-system. The electron density at the C4 position (ipso to boron) dictates the ease of transmetallation. -

LUMO: Concentrated on the empty

-orbital of the boron atom and the

Theoretical Implication: A lower LUMO energy compared to phenylboronic acid suggests that (3-Methyl-1,2-oxazol-4-yl)boronic acid is a stronger Lewis acid, making it more susceptible to nucleophilic attack (e.g., by hydroxide or fluoride) to form the reactive boronate "ate" complex.

Molecular Electrostatic Potential (MEP)

The MEP map reveals two critical sites for intermolecular interactions:

-

Deep Red Region (Negative Potential): Localized on the isoxazole Nitrogen (N2). This is a "trap" for metal catalysts. In non-basic conditions, this nitrogen can coordinate to Pd(II), poisoning the catalyst and shutting down the catalytic cycle.

-

Blue Region (Positive Potential): Localized on the Boron atom and the C5 proton.

Mechanistic Study: Suzuki-Miyaura Cross-Coupling

The primary utility of this molecule is as a nucleophile in Pd-catalyzed cross-coupling. However, 4-isoxazolyl boronic acids are notoriously difficult substrates due to competing pathways.

The "Boronate" Pathway vs. Catalyst Poisoning

Theoretical studies suggest that the rate-determining step (RDS) for this substrate is Transmetallation .

-

Standard Mechanism: Base (OH⁻) attacks the Boron to form the

species. -

Inhibitory Pathway: The isoxazole Nitrogen competes with the activated boronate for the Pd(II) center.

Experimental Solution derived from Theory: Use bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to sterically crowd the Pd center, preventing the isoxazole Nitrogen from coordinating.

Visualization: Catalytic Cycle & Inhibition

The following diagram illustrates the standard cycle versus the inhibitory "dead-end" pathway predicted by DFT calculations.

Figure 1: Catalytic cycle of Suzuki coupling showing the competitive N-coordination pathway (grey) that inhibits turnover for isoxazole substrates.

Stability Profile: Protodeboronation

A major theoretical concern for (3-Methyl-1,2-oxazol-4-yl)boronic acid is protodeboronation —the cleavage of the C-B bond to yield 3-methylisoxazole and boric acid.

Mechanism of Degradation

Unlike simple aryl boronic acids, heteroaryl systems often degrade via a Fragmentative Pathway .

-

Ipso-Protonation: The C4 position is protonated. In many heteroaromatics, this is slow. However, for isoxazoles, the adjacent heteroatoms destabilize the C-B bond.

-

Base-Catalyzed De-boronation: In the presence of strong bases (common in Suzuki coupling), the boronate species can undergo hydrolysis if the ring is electron-deficient enough to stabilize the resulting carbanion transiently.

Data Summary: Stability Predictions

| Condition | Predicted Stability | Dominant Mechanism | Recommendation |

| Neutral (pH 7) | High | None | Store at 4°C, dry. |

| Acidic (pH < 3) | Low | Avoid acid workups. | |

| Basic (pH > 12) | Moderate/Low | Hydrolytic Cleavage | Use weak bases (K₃PO₄, K₂CO₃) instead of NaOH. |

Visualization: Protodeboronation Pathway

Figure 2: Acid-catalyzed protodeboronation mechanism. The C4 position is susceptible to proton attack, leading to irreversible loss of the boronic acid group.

Experimental Validation Protocols

To validate the theoretical models described above, the following experimental workflows are recommended. These protocols are designed to be self-validating (i.e., they include internal checks for failure modes).

Protocol A: Hydrolytic Stability Assay

Objective: Determine the half-life (

-

Preparation: Dissolve 10 mg of boronic acid in 0.6 mL of

-DMSO/D₂O (5:1). -

Base Addition: Add 2 equivalents of K₂CO₃.

-

Monitoring: Acquire ¹H NMR spectra every 15 minutes at 60°C.

-

Marker: Monitor the disappearance of the C5-H singlet (approx 8.8 ppm) and the appearance of the C5-H doublet/multiplet of the deboronated product (approx 8.4 ppm).

-

Validation: If

degradation occurs within 1 hour, switch to anhydrous conditions (e.g., Dioxane/K₃PO₄) for synthesis.

Protocol B: Optimized Suzuki Coupling (High-Throughput)

Objective: Overcome catalyst poisoning predicted by MEP.

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%). Rationale: XPhos prevents N-coordination.

-

Base: K₃PO₄ (3.0 equiv). Rationale: Anhydrous, mild base minimizes deboronation.

-

Solvent: n-Butanol or Toluene/Water (10:1).

-

Temperature: 100°C for 4 hours.

-

Workup: Acidify carefully to pH 5 (not lower) to avoid protodeboronation of any remaining starting material if recovery is needed.

References

-

Suzuki-Miyaura Coupling Mechanism

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

-

Protodeboronation Studies

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

- Isoxazole Theoretical Properties: Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and oxazoles: Heterocycles containing a heteroatom, oxygen, sulfur or nitrogen. Current Opinion in Drug Discovery & Development. (General reference for 5-membered heterocycle reactivity).

-

Boronic Acid Stability

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Link

-

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (3-Methyl-1,2-oxazol-4-yl)boronic acid

Executive Summary

(3-Methyl-1,2-oxazol-4-yl)boronic acid is a critical building block in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings in scaffold hopping exercises. However, its utility is frequently compromised by its susceptibility to protodeboronation under standard basic aqueous conditions.

This application note provides a validated protocol to overcome the inherent instability of the isoxazole-boron bond. By utilizing rapid-transmetallation catalysts (Buchwald G3/G4 series) and controlling the pH/solvent interface, researchers can achieve high yields (>85%) while minimizing hydro-deboronation byproducts.

Scientific Background & Mechanistic Challenges[1][2][3][4][5]

The Stability Paradox

The isoxazole ring is electron-deficient compared to benzene, but the carbon-boron bond at the C4 position is sensitive to hydrolytic cleavage. In the presence of water and base (essential for activating the boronic acid to the boronate species [R-B(OH)3]-), the equilibrium often favors the irreversible cleavage of the C-B bond, replacing it with a C-H bond (protodeboronation).[1][2]

Key Failure Mode: The rate of protodeboronation (

Mechanistic Pathway Visualization

The following diagram illustrates the "Race Against Time" inside the reaction vessel. To succeed, the catalytic cycle must outpace the decomposition pathway.

Figure 1: Kinetic competition between the productive Suzuki coupling pathway (Green) and the destructive protodeboronation pathway (Red). Success depends on accelerating the Transmetallation step.

Optimization Matrix

Before proceeding to the standard protocol, consult this matrix based on the coupling partner (Aryl Halide).

| Variable | Standard Conditions (Robust) | Advanced Conditions (Challenging) |

| Substrate Scope | Aryl Bromides, Electron-Deficient Aryl Chlorides | Electron-Rich Aryl Chlorides, Sterically Hindered Halides |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) |

| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) |

| Solvent System | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene / Water (10:1) |

| Temperature | 80°C | 60°C - 80°C (Lower temp preserves boronic acid) |

| Stoichiometry | 1.2 equiv Boronic Acid | 1.5 - 2.0 equiv Boronic Acid |

Validated Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Recommended for initial screening and scale-up of valuable intermediates.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(3-Methyl-1,2-oxazol-4-yl)boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio.

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 190 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times. Critically, solid reagents should be under inert atmosphere before solvent addition.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir for 2 minutes to ensure partial dissolution.

-

Base Activation: Add the aqueous K₃PO₄ solution (1.0 mL of a 2M solution) via syringe.

-

Note: Using a pre-dissolved aqueous base is preferred over solid base to ensure rapid biphasic mixing.

-

-

Reaction: Place the vial in a pre-heated block at 60°C .

-

Expert Tip: Do not overheat. While many Suzuki reactions run at 100°C, this specific boronic acid degrades faster at high temperatures. 60-80°C is the sweet spot.

-

-

Monitoring: Monitor by LCMS at 1 hour and 4 hours. The reaction is typically complete within 2-4 hours due to the high activity of the G3 catalyst.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

Protocol B: Anhydrous Conditions (For Extreme Instability)

Use this ONLY if Protocol A results in >50% protodeboronation.

Reagents:

-

Base: Cesium Fluoride (CsF) (2.0 equiv) - Must be dry/anhydrous.

-

Solvent: Anhydrous DME (Dimethoxyethane).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

Logic: Fluoride activates the boronic acid to form a boronate species without the presence of bulk water, significantly suppressing the hydrolysis-dependent deboronation pathway [1].

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical decision points based on LCMS monitoring of boronic acid consumption.

Troubleshooting & Self-Validation

Symptom: High levels of 3-methylisoxazole (de-boronated byproduct) observed by LCMS.

-

Root Cause: The coupling is too slow relative to hydrolysis.

-

Solution: Switch to XPhos Pd G3 . The bulky biaryl phosphine ligand accelerates the transmetallation step, effectively "grabbing" the boronate before it can decompose. Alternatively, increase the Boronic Acid loading to 2.0 equivalents and add it in two portions (0 hours and 1 hour).

Symptom: Reaction stalls at 50% conversion.

-

Root Cause: Catalyst death or Boronic acid depletion.

-

Validation: Check the LCMS trace for the boronic acid peak. If absent, add 0.5 equiv more. If present but reaction stopped, add 1 mol% fresh catalyst.

Symptom: "Homocoupling" of the Aryl Halide.

-

Root Cause: Oxidation of the catalyst or presence of oxygen.

-

Solution: Re-degas solvents vigorously. Ensure the reaction vessel is strictly under Argon/Nitrogen.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075.[3] [3]

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Application Note: (3-Methyl-1,2-oxazol-4-yl)boronic Acid in Medicinal Chemistry

Executive Summary

(3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 847553-26-0) is a high-value heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its core utility lies in the introduction of the 3-methylisoxazole moiety—a privileged scaffold that functions as a bioisostere for amides and esters while enhancing metabolic stability. This guide details the strategic application of this reagent in Structure-Activity Relationship (SAR) campaigns, specifically focusing on overcoming the stability challenges inherent to heteroaryl boronic acids during Palladium-catalyzed cross-coupling.

Strategic Utility in Drug Design

The Isoxazole Pharmacophore

In modern drug discovery, the 3-methylisoxazole ring is not merely a linker; it is a functional pharmacophore.

-

Bioisosterism: The isoxazole ring mimics the electronic distribution and geometry of amide bonds (

) and esters ( -

Binding Geometry: The 1,2-position of the oxygen and nitrogen atoms creates a specific dipole vector capable of accepting hydrogen bonds, often critical for binding in kinase hinge regions or bromodomain acetyl-lysine pockets.

-

Physicochemical Modulation: Compared to phenyl rings, isoxazoles lower lipophilicity (

), potentially improving solubility and reducing promiscuous binding.

Target Classes

-

BET Bromodomain Inhibitors: The isoxazole moiety mimics the acetylated lysine residue recognized by BET proteins.

-

GABA

Receptor Modulators: Isoxazoles are classic bioisosteres for the carboxylic acid group in GABA agonists/antagonists. -

Antimicrobials: Used in the optimization of oxazolidinone-class antibiotics to alter the spectrum of activity.

Critical Reaction Parameters: The Suzuki-Miyaura Coupling[1][2][3][4][5][6]

The primary application of this boronic acid is the Suzuki-Miyaura cross-coupling.[1][2] However, heteroaryl boronic acids are prone to protodeboronation , a side reaction where the C-B bond cleaves under basic conditions, yielding the hydro-deboronated heterocycle (3-methylisoxazole) rather than the coupled product.

Mechanism & Stability Workflow

The following diagram illustrates the competitive pathways between productive coupling and destructive protodeboronation.

Figure 1: Kinetic competition between transmetallation and protodeboronation. High-contrast pathway indicates the productive cycle.

Optimization Table

To maximize yield, reaction conditions must accelerate transmetallation (coupling) while suppressing hydrolysis.

| Parameter | Standard Condition | Optimized for Labile Boronates | Rationale |

| Catalyst | Bidentate ligands (dppf) or bulky phosphines (XPhos) accelerate transmetallation. | ||

| Base | Anhydrous or mild bases reduce the concentration of free hydroxide, slowing protodeboronation. | ||

| Solvent | DMF / Water | 1,4-Dioxane or Toluene/EtOH | Lower polarity solvents can stabilize the boronate intermediate. |

| Temperature | Rapid heating shortens the time window for side reactions. |

Detailed Experimental Protocol

Protocol A: General Synthesis of 4-Aryl-3-methylisoxazoles

Target Audience: Medicinal Chemists synthesizing library arrays.

Reagents:

-

(3-Methyl-1,2-oxazol-4-yl)boronic acid (

equiv) -

Aryl Halide (Bromide or Iodide preferred) (

equiv) -

Catalyst:

( -

Base:

( -

Solvent: 1,4-Dioxane

Procedure:

-

Preparation: In a microwave vial, charge the Aryl Halide (

), Boronic Acid ( -

Inertion: Seal the vial and purge with nitrogen or argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (

) and -

Reaction: Heat in a microwave reactor at

for 30 minutes. (Alternatively, heat thermally at -

Work-up: Dilute with ethyl acetate (

), wash with water ( -

Purification: Concentrate and purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

Observation: If the crude LC-MS shows a mass corresponding to the aryl halide with the halogen replaced by hydrogen (Ar-H), protodeboronation has occurred.

-

Correction: Switch to anhydrous conditions: Use solid

and dry Dioxane/DMF.

Application Workflow: SAR Library Generation

This workflow describes how to deploy the boronic acid in a "Late-Stage Functionalization" campaign.

Figure 2: Integration of the isoxazole building block into a medicinal chemistry design cycle.

Safety & Handling

-

GHS Classification:

-

Storage: Store at

under inert gas. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in the reaction mixture and does not affect stoichiometry significantly.

References

-

PubChem. (3-Methyl-1,2-oxazol-4-yl)boronic acid - Compound Summary. National Library of Medicine. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Authoritative review on boronic acid stability and catalyst selection). Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. (General protocol grounding). Available at: [Link]

-

Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.[2] (Mechanistic insight into the protodeboronation challenge). Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Isoxazole-4-boronic acid | C3H4BNO3 | CID 46739468 - PubChem [pubchem.ncbi.nlm.nih.gov]